molecular formula C13H25N3O3 B3117705 4-[(2-Amino-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 226249-72-5

4-[(2-Amino-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3117705
CAS No.: 226249-72-5
M. Wt: 271.36 g/mol
InChI Key: SPUCYXUVHHDCEC-UHFFFAOYSA-N
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Description

The compound 4-[(2-Amino-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-based tert-butyl ester derivative functionalized with a 2-amino-acetylamino-methyl group. Its tert-butyl ester group enhances solubility and stability, while the amino-acetylamino moiety facilitates interactions with charged residues in target proteins.

Properties

IUPAC Name

tert-butyl 4-[[(2-aminoacetyl)amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-6-4-10(5-7-16)9-15-11(17)8-14/h10H,4-9,14H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUCYXUVHHDCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Amino-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino-Acetylamino Group: The amino-acetylamino group can be introduced via nucleophilic substitution reactions using suitable amine and acylating agents.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Amino-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(2-Amino-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme-substrate interactions and as a potential inhibitor of specific biological pathways.

    Medicine: As a precursor for the development of new therapeutic agents targeting various diseases.

    Industry: In the production of fine chemicals and as a building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(2-Amino-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate binding. This inhibition can modulate biochemical pathways and affect cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structurally analogous compounds vary in their amino-acetyl substituents, ring systems (piperidine vs. pyrrolidine), and functional groups. Below is a detailed comparison based on molecular properties, binding mechanisms, and biological activities.

Structural and Functional Variations

Table 1: Key Structural Features of Analogs
Compound Name (CAS) Molecular Formula Substituent(s) Ring System Molecular Weight Key Properties/Activities
4-[(2-Amino-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester C₁₃H₂₅N₃O₃ 2-Amino-acetylamino-methyl Piperidine 271.36 g/mol Predicted pKa: 8.10; Density: 1.11 g/cm³
APC ((R)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester) (66563909) C₁₁H₂₁N₃O₃ 2-Amino-acetylamino Pyrrolidine 243.30 g/mol Binds MBD2 electrostatically; anti-metastatic activity
4-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylate (864754-29-0) C₁₅H₂₉N₃O₃ 2-Amino-acetyl-ethyl-amino Piperidine 299.41 g/mol Enhanced hydrophobicity due to ethyl group
4-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylate (1401666-22-5) C₁₆H₃₁N₃O₃ 2-Amino-acetyl-isopropyl-amino Piperidine 313.44 g/mol Steric bulk reduces non-specific binding
4-[((S)-2-Amino-propionylamino)-methyl]-piperidine-1-carboxylate (1057409-91-2) C₁₄H₂₇N₃O₃ (S)-2-Amino-propionylamino Piperidine 285.38 g/mol Chiral center influences target specificity

Biological Activity

4-[(2-Amino-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester, with the molecular formula C13H25N3O3, is a synthetic compound belonging to the class of piperidine derivatives. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The structural features, including the piperidine ring and the tert-butyl ester group, suggest promising therapeutic potential.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C13H25N3O3
  • Molecular Weight : 271.356 g/mol

Structural Features :

  • Piperidine Ring : Provides a basic nitrogen atom that can participate in various interactions.
  • Amino-Acetylamino Group : Enhances solubility and may facilitate interactions with biological targets.
  • Tert-Butyl Ester Group : Contributes to stability and lipophilicity, making it suitable for biological applications.

Biological Activity Overview

Research indicates that piperidine derivatives, including this compound, may exhibit a range of biological activities. The specific biological activity of this compound is still under investigation, but preliminary studies suggest several potential applications:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, modulating biochemical pathways.
  • Antimicrobial Activity : Preliminary data suggest potential antibacterial properties, although detailed studies are required to confirm this.
  • Neuropharmacological Effects : Its structural similarity to known neuroactive compounds raises the possibility of affecting neurotransmitter systems.

The mechanism of action for this compound likely involves interactions with specific molecular targets. It may bind to enzyme active sites or receptor sites, inhibiting normal function and altering cellular processes. Further research is needed to elucidate the exact pathways involved.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar piperidine derivatives can be insightful:

Compound NameStructure FeaturesUnique Properties
4-Acetyl-piperidine-1-carboxylic acidContains an acetyl groupPrecursor in synthesis
2-Amino-piperidineLacks carboxylic acid groupSimpler structure; less functional diversity
N-Methyl-piperidineMethyl substitution on nitrogenDifferent pharmacological profile

The combination of an aminoacetyl group and a tert-butyl ester in this compound may confer distinct biological activities compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-[(2-Amino-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including piperidine ring formation, tert-butyl ester protection, and functional group modifications. Critical parameters include:

  • Temperature : Elevated temperatures (e.g., 80–100°C) for ring closure or coupling reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) for nucleophilic substitutions.
  • Catalysts : Palladium or copper catalysts for cross-coupling reactions (if applicable).
  • Purification : Column chromatography or recrystallization to achieve >95% purity .
    • Example Table :
StepReaction TypeOptimal ConditionsYield (%)
1Ring Formation90°C, DMF, 12h65–75
2Ester ProtectionRT, THF, Boc₂O80–85
3Amide Coupling50°C, EDC/HOBt70–78

Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm piperidine ring geometry and tert-butyl ester integrity. Key signals: tert-butyl at δ ~1.4 ppm (singlet), piperidine protons at δ 1.2–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) and detect impurities .
  • Elemental Analysis : Validate C, H, N composition (±0.3% tolerance) .

Q. How should this compound be stored to maintain stability, and what degradation pathways are relevant?

  • Methodological Answer :

  • Storage : Protect from moisture and light at –20°C in inert atmosphere (argon). Use desiccants in sealed containers .
  • Degradation Risks : Hydrolysis of the tert-butyl ester under acidic/basic conditions; monitor via TLC or HPLC for free carboxylic acid formation .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) guide the design of derivatives or reaction pathways for this compound?

  • Methodological Answer :

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and predict regioselectivity in functionalization reactions.
  • Solvent Effects : COSMO-RS simulations to optimize solvent polarity for specific steps (e.g., SN2 vs. SN1 mechanisms) .
  • Example Workflow :

Generate molecular conformers using Gaussian.

Calculate activation energies for competing pathways.

Validate predictions with small-scale experiments .

Q. What mechanistic insights explain the selectivity of deprotection reactions involving the tert-butyl ester group?

  • Methodological Answer :

  • Acid Sensitivity : The tert-butyl group is cleaved under strong acids (e.g., TFA) via carbocation intermediates. Competing pathways (e.g., β-hydride elimination) can be suppressed by low temperatures (0–5°C) .
  • Kinetic vs. Thermodynamic Control : Use time-resolved IR spectroscopy to monitor intermediate formation during deprotection .

Q. How can researchers resolve contradictions in reported synthetic yields or analytical data across studies?

  • Methodological Answer :

  • Root-Cause Analysis :

Compare solvent purity (HPLC-grade vs. technical-grade).

Replicate reactions under inert vs. ambient conditions to assess oxygen/moisture sensitivity.

Cross-validate NMR assignments using 2D techniques (COSY, HSQC) .

  • Case Study : Discrepancies in coupling yields (60% vs. 80%) may arise from residual water in DMF; use molecular sieves for anhydrous conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(2-Amino-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
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4-[(2-Amino-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

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